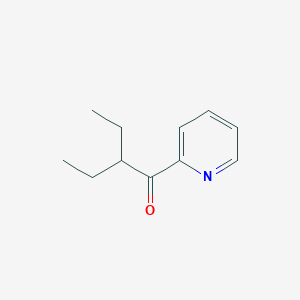

1-Ethylpropyl 2-pyridyl ketone

Description

General Context of Heterocyclic Ketones in Advanced Organic Synthesis

Heterocyclic ketones represent a pivotal class of organic molecules that are fundamental to the advancement of organic synthesis. rsc.org These compounds, characterized by a ketone functional group attached to a heterocyclic ring, serve as versatile building blocks, or synthons, for the construction of a vast array of more complex molecular architectures. Their utility is rooted in the multiple reactive sites they possess, which allows for a wide range of chemical transformations. rsc.org

The significance of heterocyclic compounds is well-established, as they form the core structures of numerous natural products, pharmaceuticals, and agrochemicals. rsc.org Consequently, the development of synthetic methodologies for these entities is a central focus of chemical research. organic-chemistry.orgacs.org Ketones, in general, are crucial substrates in reactions that form new carbon-carbon bonds, a key process in building molecular complexity. When integrated into a heterocyclic system, the ketone group's reactivity can be modulated by the electronic properties of the heteroatoms in the ring, leading to unique and selective transformations. Researchers have utilized heterocyclic ketones in a variety of synthetic strategies, including multicomponent reactions, which are prized for their efficiency and convergence in creating diverse molecular libraries. researchgate.net The reactivity of these ketones is harnessed in both metal-catalyzed and metal-free conditions to produce nitrogen- and oxygen-containing heterocycles, among others. rsc.org

Overview of 2-Pyridyl Ketone Structural Motifs and Potential in Chemical Research

Within the family of heterocyclic ketones, the 2-pyridyl ketone motif is of particular interest to the scientific community. This structural unit consists of a carbonyl group directly attached to the C2 position of a pyridine (B92270) ring. This specific arrangement confers distinct properties that are exploited in various areas of chemical research. The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent carbonyl group can act in concert as a bidentate chelating ligand, effectively binding to metal ions. acs.org

This chelating ability makes 2-pyridyl ketones highly valuable in coordination chemistry and catalysis. researchgate.net The resulting metal complexes have been investigated for applications in areas such as the development of magnetic materials and as catalysts for organic transformations. For example, palladium(II) complexes with pyridyl-ketone ligands have been synthesized and utilized in Heck coupling reactions. acs.org

Furthermore, the 2-pyridyl ketone moiety is a key substrate in asymmetric synthesis, particularly for the production of enantiomerically pure pyridyl alcohols. rsc.org These chiral alcohols are important structural components in many pharmaceutical and agrochemical compounds. rsc.org The catalytic asymmetric hydrogenation of 2-pyridyl ketones is an efficient method to access these valuable products with high enantioselectivity. rsc.org Recent research has also uncovered interesting photochemical properties of 2-pyridyl ketones, noting that UV irradiation can lead to the formation of persistent free radical intermediates, a phenomenon not observed in isomeric 3- or 4-pyridyl ketones. nih.gov This suggests that the proximity of the carbonyl group to the pyridine nitrogen is critical for this unique reactivity. nih.gov

Current Research Landscape and Academic Importance of 1-Ethylpropyl 2-Pyridyl Ketone

This compound, also known by its IUPAC name 2-ethyl-1-(2-pyridinyl)-1-butanone, is a specific member of the 2-pyridyl ketone class. sigmaaldrich.com While extensive, dedicated studies on this particular molecule are not widely published, its academic importance stems from its role as a research chemical and its potential applications based on the known reactivity of its structural class. americanchemicalsuppliers.com It is commercially available, indicating its use as a starting material or intermediate in synthetic chemistry research. sigmaaldrich.comamericanchemicalsuppliers.com

The primary research value of this compound lies in its potential as a substrate for creating more complex, high-value molecules. As an α-branched acyclic ketone, it presents a challenging yet important target for stereoselective reactions designed to create tertiary alcohols with adjacent stereocenters. chinesechemsoc.org Based on extensive research into similar 2-pyridyl ketones, it is a logical candidate for asymmetric hydrogenation or transfer hydrogenation reactions to yield the corresponding chiral alcohol, 1-(2-pyridinyl)-2-ethyl-1-butanol. rsc.org The efficiency and stereoselectivity of such a reaction would be of academic interest, contributing to the broader understanding of catalyst-substrate interactions for this class of compounds.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 860705-36-8 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C11H15NO sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 177.25 g/mol sigmaaldrich.comamericanchemicalsuppliers.com |

| IUPAC Name | 2-ethyl-1-(pyridin-2-yl)butan-1-one americanchemicalsuppliers.com |

| Purity | Typically ≥96-97% sigmaaldrich.comcymitquimica.com |

| InChI Key | ACDGHWSNVLZLRV-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |

| Density | 0.981 g/cm³ americanchemicalsuppliers.com |

Properties

IUPAC Name |

2-ethyl-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGHWSNVLZLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641994 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860705-36-8 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Ethylpropyl 2 Pyridyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group (C=O) is a key functional group that dictates much of the reactivity of ketones. It is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge, making the carbonyl carbon an excellent electrophile for nucleophilic attack. masterorganicchemistry.com This fundamental property leads to nucleophilic addition, a primary reaction pathway for ketones like 1-Ethylpropyl 2-pyridyl ketone. masterorganicchemistry.comyoutube.com In this reaction, a nucleophile adds to the carbonyl carbon, causing a change in hybridization from sp² to sp³ and a transformation of the molecular geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The stability and reversibility of these addition reactions are influenced by the nature of the nucleophile. masterorganicchemistry.com

In the presence of metal ions, the reactivity of the carbonyl group in this compound can be significantly altered. The coordination of the pyridyl nitrogen to a metal center can enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. This is particularly relevant in in situ hydration and alcoholation processes. oapen.org

In situ hydration, the addition of water to the carbonyl group, and alcoholation, the addition of an alcohol, are often observed in coordinated systems. oapen.org While these reactions can occur without a metal catalyst, the coordination to a metal ion can stabilize the transition state and the resulting adducts. Mechanistic studies on related systems have shown that the metal ion can act as a Lewis acid, activating the carbonyl group towards nucleophilic attack.

The nucleophilic addition of an alcohol to the carbonyl group of this compound results in the formation of a hemiketal. Similarly, the addition of water leads to a gem-diol (or hydrate). masterorganicchemistry.com The stability of these adducts is often low, and the equilibrium typically favors the starting ketone. However, in coordinated systems, the chelation involving the pyridyl nitrogen and the oxygen of the newly formed hydroxyl group can stabilize the hemiketal or gem-diol.

The formation of these adducts is a reversible process, and the position of the equilibrium is dependent on various factors, including the steric and electronic properties of the ketone and the nucleophile. masterorganicchemistry.com

C-H Functionalization and Selective Transformations

The field of C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new chemical bonds, thus increasing synthetic efficiency. nih.govresearchgate.net For this compound, the presence of various C(sp³)-H bonds presents opportunities for selective transformations.

Recent advancements have demonstrated the ability to achieve site-selective silylation of C(sp³)–H bonds. nih.gov While direct studies on this compound are not prevalent, related research on unsymmetrical secondary ketones provides valuable insights. For instance, iridium-catalyzed silylation reactions have shown selectivity for the methylene (B1212753) C–H bond in a linear chain over a branched group like an ethylpropyl group. nih.gov These reactions often proceed through the initial conversion of the ketone to a (hydrido)silyl ether, which then undergoes C–H silylation to form an oxasilolane. nih.gov Subsequent oxidation can yield a 1,3-diol. nih.gov The selectivity is influenced by both steric and electronic factors, with catalysts often favoring the less hindered C–H bond. nih.gov

Table 1: Catalyst Systems for Site-Selective Silylation

| Catalyst System | Ligand Type | Key Features |

|---|---|---|

| [Ir(cod)OMe]₂ / L12 | Bisamidine | High yield and diastereoselectivity for silylation of secondary C–H bonds. nih.gov |

This table is based on data for related secondary ketones and alcohols and illustrates general principles applicable to the target compound.

Remote C-H activation allows for the functionalization of C-H bonds that are distant from the directing group. nih.govresearchgate.net This is a significant challenge due to the need to overcome the proximity preference of most catalytic systems. researchgate.net Strategies to achieve this often involve the design of specialized templates or exploiting the inherent stereoelectronic properties of the substrate and catalyst. nih.govrsc.org

For a molecule like this compound, the pyridyl group can act as a directing group to facilitate C-H activation at various positions. While ortho-C-H activation is common, remote functionalization at the γ, δ, or even more distant positions of the ethylpropyl group would require specific catalytic systems designed to form larger metallacycles. researchgate.net Research in this area has shown that bifunctional templates with two distinct metal centers can be employed, where one metal anchors the substrate and the other performs the C-H cleavage. nih.gov

Chelation-Assisted Reactivity Modulation

The pyridyl group in this compound plays a crucial role in modulating its reactivity through chelation. researchgate.net By coordinating to a metal center, the pyridyl nitrogen can direct the catalyst to a specific reaction site, enhancing both reactivity and selectivity. nih.gov This principle is fundamental to many catalytic C-H functionalization reactions. nih.govu-tokyo.ac.jp

Mechanistic Pathways of Key Organic Transformations

While comprehensive research focusing exclusively on this compound is limited, the reactivity of the broader class of 2-acylpyridines, to which it belongs, has been the subject of numerous mechanistic investigations. These studies, particularly those involving photochemical reactions, provide significant insight into the probable mechanistic pathways for this compound. The presence of a carbonyl group attached to the ortho-position of the pyridine (B92270) ring is critical for the unique reactivity observed in this class of molecules. acs.orgacs.org

Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. nih.govnih.gov This process is highly relevant to the reactivity of pyridyl ketones, as it can facilitate redox reactions by avoiding high-energy, charged intermediates. nih.gove-conversion.de PCET can occur through stepwise or concerted pathways. In a stepwise process, electron transfer is followed by proton transfer, or vice versa, while in a concerted mechanism, they occur simultaneously. nih.gov

In the context of pyridyl ketones, PCET is often initiated by photoexcitation. For related compounds like 2-benzoylpyridine, studies have shown that upon UV irradiation in the presence of proton donors, excited-state proton transfer (ESPT) can occur, leading to the formation of a protonated intermediate. researchgate.net This is followed by intersystem crossing to a triplet excited state, which can then undergo further reactions. researchgate.net The efficiency of these PCET processes can be significantly influenced by the surrounding microenvironment, including the polarity and hydrogen-bonding ability of the solvent. researchgate.net

For instance, studies on ruthenium(II) pyridylimidazole complexes, which share the pyridyl moiety, have demonstrated that photoexcitation dramatically decreases the bond dissociation free energy of N-H bonds, making the complex a potent hydrogen atom donor. rsc.org This formal hydrogen atom transfer (HAT) proceeds through a sequence of electron transfer coupled with proton release to a buffer, highlighting a stepwise PCET mechanism. rsc.org Such mechanisms are crucial for understanding how this compound might behave in photoredox catalysis and other light-driven chemical transformations. rsc.org

Isomerization and Rearrangement Processes

Isomerization and rearrangement are common reaction pathways for ketones, often proceeding through cationic or radical intermediates. rsc.orgwiley-vch.de For 2-acylpyridines, photochemical activation is a primary driver for such transformations. nih.govmsu.edu One of the most studied photochemical reactions for this class of compounds is photocyclization, which involves the formation of new rings. researchgate.netcolab.wsacs.org This process is initiated by the excited triplet state of the ketone and proceeds through the radical intermediates discussed previously. researchgate.netresearchgate.net

In addition to cyclization, other types of rearrangements are possible. The di-π-methane (DPM) rearrangement is a well-known photochemical transformation that could potentially occur in molecules with appropriate structural motifs. researchgate.net While direct evidence for DPM in this compound is not available, related aza-di-π-methane (ADPM) rearrangements have been observed in similar systems. researchgate.net

Furthermore, α-ketol and α-iminol rearrangements, which involve a 1,2-shift of an alkyl or aryl group, are significant isomerization pathways for α-hydroxy ketones and imines. nih.gov If this compound were to be reduced to its corresponding α-hydroxy derivative, it could potentially undergo such rearrangements in the presence of an acid or base. nih.gov More broadly, ketone chain-walking isomerizations have been demonstrated for cyclic ketones using catalysts like pyrrolidine (B122466) and elemental sulfur, allowing for the migration of the carbonyl group along a carbon skeleton to access thermodynamically favored isomers. acs.org

| Rearrangement Type | Description | Typical Precursor | Key Features | Source |

| Photocyclization | Formation of a new ring upon UV irradiation. | 2-Acylpyridines | Proceeds via excited triplet states and radical intermediates. | researchgate.netcolab.ws |

| α-Ketol Rearrangement | 1,2-shift of an alkyl/aryl group in an α-hydroxy ketone. | α-Hydroxy Ketones | Can be acid or base-catalyzed; used in synthesis. | nih.gov |

| Meyer-Schuster Rearrangement | Acid-catalyzed rearrangement of propargylic alcohols. | Secondary/Tertiary Propargylic Alcohols | Forms α,β-unsaturated ketones or aldehydes. | wiley-vch.de |

| Ketone Chain-Walking | Reversible isomerization moving a ketone along a carbon chain. | Cyclic Ketones | Catalyzed by amine/sulfur; driven by thermodynamics. | acs.org |

Thermodynamic and Kinetic Aspects of Reactivity

The reactivity of any chemical transformation is governed by both thermodynamics (the relative stability of reactants and products) and kinetics (the speed of the reaction). ic.ac.uk For reactions involving 2-acylpyridines, understanding these aspects is key to predicting reaction outcomes.

Thermodynamics: In reactions of α,β-unsaturated carbonyl compounds, conjugate addition is often thermodynamically favored over direct carbonyl addition because it preserves the strong C=O bond while breaking the weaker C=C bond. ic.ac.uk For ketones capable of forming different enolates, the more substituted enolate is generally the more thermodynamically stable product. masterorganicchemistry.com The equilibrium between tautomers, such as the 2-hydroxypyridine/2-pyridone system, is also a critical thermodynamic consideration. Theoretical studies have shown that the energy difference between such tautomers can be very small, and different computational methods may predict different favored forms. researchgate.net For the 2-hydroxypyridine/2-pyridone pair, the preference for one tautomer over the other is influenced by factors like steric hindrance and hyperconjugation. researchgate.net

Coordination Chemistry and Supramolecular Assembly of 1 Ethylpropyl 2 Pyridyl Ketone Derivatives

Ligand Design Principles and Coordination Modes

The versatility of 2-pyridyl ketones, including 1-Ethylpropyl 2-pyridyl ketone, as ligands in coordination chemistry stems from the presence of multiple donor atoms—the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows for a variety of coordination modes, which are fundamental to the construction of diverse supramolecular architectures. The electronic and steric properties of the substituent at the carbonyl group, in this case, the 1-ethylpropyl group, can influence the stability and structure of the resulting metal complexes.

2-Pyridyl ketones are classic examples of ligands capable of forming stable chelate rings with metal ions. nih.gov

N,O-Bidentate Chelation: The most common coordination mode for simple 2-pyridyl ketones involves the nitrogen of the pyridyl ring and the oxygen of the carbonyl group, forming a stable five-membered chelate ring. nih.gov This mode is prevalent in the formation of mononuclear complexes. mdpi.com The interaction between the metal and the carbonyl oxygen can also activate the carbonyl carbon towards nucleophilic attack, for instance, by water or alcohols, leading to the in-situ formation of gem-diol or hemiketal derivatives which remain coordinated to the metal. mdpi.comnih.gov

N,N-Bidentate Chelation: While less common for a single pyridyl ketone ligand, N,N-bidentate chelation can be achieved in systems where the ligand is modified, for instance, by conversion of the ketone to an oxime or a hydrazone. nih.gov In its unmodified form, mononuclear transition metal complexes are typically formed when the ligand acts as a nitrogen bidentate ligand. mdpi.com For the broader class of pyridyl-based ligands, N,N-bidentate chelation is a well-established mode for forming stable five- or six-membered chelate rings. nih.govresearchgate.net

A comparison of these primary chelation modes is presented in Table 1.

Table 1: Comparison of N,O- and N,N-Bidentate Chelation Modes for Pyridyl-based Ligands| Feature | N,O-Bidentate Chelation (2-Pyridyl Ketone) | N,N-Bidentate Chelation (General Pyridyl Ligands) |

|---|---|---|

| Donor Atoms | Pyridyl Nitrogen, Carbonyl Oxygen | Two Pyridyl/Imine/Amine Nitrogens |

| Chelate Ring Size | Typically 5-membered | Typically 5- or 6-membered |

| Common Ligands | Di-2-pyridyl ketone, 2-Benzoylpyridine | 2,2'-Bipyridine, 1,10-Phenanthroline, Pyridyl-oximes |

| Resulting Structures | Often leads to mononuclear or simple dinuclear complexes. Can facilitate further reactions at the carbonyl carbon. | Forms stable, often planar, coordination environments. A key component in many catalytic and photochemically active complexes. |

Beyond simple chelation, the deprotonated forms of the hydrated or alcoholated 2-pyridyl ketone ligands are exceptionally effective at bridging multiple metal centers, leading to the formation of polynuclear clusters and coordination polymers. The anionic oxygen atoms of the gem-diol or hemiketal derivatives can bridge two or more metal ions, giving rise to complex, high-nuclearity structures. nih.gov This bridging capability is crucial for assembling intricate supramolecular architectures. The specific bridging mode adopted can be influenced by the reaction conditions, the metal ion used, and the presence of other ancillary ligands. nih.gov

Formation of Mononuclear and Polynuclear Metal Complexes

The coordination of this compound derivatives to metal ions can result in either discrete mononuclear species or extended polynuclear structures. The outcome is often dictated by the ligand-to-metal ratio, the nature of the metal ion, and the reaction conditions.

The versatility of pyridyl ketone ligands allows for the synthesis of both homometallic complexes, containing a single type of metal ion, and more complex heterometallic systems.

Homometallic Systems: A vast number of homometallic complexes using ligands like di-2-pyridyl ketone have been synthesized with various transition metals, including copper, nickel, manganese, and platinum. nih.govnih.gov These systems have been crucial in studying magnetic interactions and catalytic activities.

Heterometallic Systems: The construction of heterometallic complexes, containing two or more different metal ions, can be achieved by using pre-formed mononuclear complexes as building blocks or by the simultaneous reaction of multiple metal salts with the ligand. researchgate.net This approach allows for the targeted design of materials with combined properties arising from the different metal centers. The selective coordination preferences of hard and soft donor sites on a ligand can be exploited to direct the assembly of specific heterometallic architectures. researchgate.net

A significant feature of 2-pyridyl ketone chemistry is the formation of high-nuclearity coordination clusters. The in-situ formation of gem-diol or hemiketal anions from the parent ketone is a key step in the assembly of these clusters. These deprotonated ligands are highly effective bridging units, capable of supporting large polynuclear cores.

A notable example in the broader class of 2-pyridyl ketone ligands is the formation of an undecanuclear nickel cluster, [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂], from di-2-pyridyl ketone. nih.govmdpi.com The core of this cluster is assembled through bridging by hydroxide, acetate, and the deprotonated gem-diol of the ligand. nih.gov

Controlling the nuclearity of the resulting cluster is a significant synthetic challenge. Key factors that influence the final structure include:

The ratio of metal salt and ancillary ligands to the primary pyridyl ketone ligand. mdpi.com

The pH of the reaction medium, which affects the deprotonation state of the ligand.

The choice of solvent, which can participate in the reaction (e.g., water or alcohols leading to gem-diols or hemiketals). nih.gov

Metal-Organic Cage (MOC) and Coordination Polymer Construction

The principles of ligand design and coordination that lead to discrete clusters can be extended to the construction of infinite, ordered structures such as metal-organic cages (MOCs) and coordination polymers (CPs).

MOCs are discrete, cage-like molecules formed through the self-assembly of metal ions and organic ligands. frontiersin.org The formation of heterometallic MOCs can be achieved in a single step by using heteroditopic ligands that have distinct binding sites for different metals. researchgate.net For instance, a ligand possessing both a soft pyridyl donor and a hard carboxylate donor can simultaneously coordinate to Pd(II) and Cu(II) to form a hybrid cage. researchgate.net

Coordination polymers are extended networks of metal ions linked by organic ligands. Pyridyl-based ligands are extensively used in the construction of CPs due to their directional binding and stability. The ability of 2-pyridyl ketone derivatives to act as bridging ligands is fundamental to the formation of 1D, 2D, or 3D polymeric networks. The specific dimensionality and topology of the resulting polymer are influenced by the coordination geometry of the metal ion and the binding modes of the ligand.

Table 2: Summary of Supramolecular Structures with 2-Pyridyl Ketone Type Ligands

| Supramolecular Assembly | Key Design Principles | Representative Examples (from analogous systems) |

|---|---|---|

| Coordination Clusters | Use of bridging ancillary ligands; In-situ ligand modification (gem-diol/hemiketal formation); Control of reaction stoichiometry and pH. | [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] |

| Metal-Organic Cages (MOCs) | Use of rigid, angled ligands to define internal cavities; Combination of different metal ions and heteroditopic ligands for heterometallic cages. | [Cu₂PdL₄]²⁺ lantern-type cage |

| Coordination Polymers (CPs) | Use of ligands capable of bridging metal centers in multiple directions; Control of metal coordination geometry to direct network topology. | 1D zigzag chains, 2D layered networks, 3D interpenetrated frameworks |

Supramolecular Interactions in Crystal Engineering

Hydrogen Bonding Networks within Crystalline Architectures

Hydrogen bonds are highly directional and are among the most important interactions for the rational design of crystal structures. In the case of this compound derivatives, the primary hydrogen bond acceptor is the nitrogen atom of the pyridyl ring. If the molecule were to be co-crystallized with a hydrogen bond donor, such as a carboxylic acid or an alcohol, a variety of predictable hydrogen-bonding motifs could be formed.

For instance, in related N-heterocyclic compounds, N-H···N and O-H···N hydrogen bonds are commonly observed to form dimers, chains, or more complex networks that define the crystal packing. researchgate.net The strength and geometry of these bonds are fundamental to the stability of the resulting crystalline architectures. The formation of intramolecular hydrogen bonds is also a possibility, particularly if substituents on the ethylpropyl group contain donor sites, which can influence the molecule's conformation. scielo.org.mx The principles outlined by Etter's rules suggest that the most acidic protons will preferentially bond with the strongest acceptors, which in this system would likely involve the pyridyl nitrogen. scielo.org.mx

Hypothetical Hydrogen Bond Parameters for a Co-crystal of this compound with a Generic Alcohol (R-OH)

| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

| O-H···N(pyridyl) | 2.7 - 3.0 | 1.8 - 2.2 | 150 - 180 |

| C-H···O(ketone) | 3.0 - 3.5 | 2.1 - 2.6 | 130 - 170 |

This table is illustrative and based on typical values for such interactions in organic crystals.

π-π Stacking and Other Non-Covalent Interactions

The aromatic pyridyl ring of this compound is capable of engaging in π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in the formation of stable, extended supramolecular structures. The geometry of π-π stacking can vary, including face-to-face, edge-to-face, and parallel-displaced arrangements.

In many pyridyl-containing crystal structures, π-π stacking interactions are a dominant feature, often working in concert with hydrogen bonds to build the final three-dimensional architecture. The presence of substituents on the aromatic ring can influence the nature of these interactions by altering the ring's electron density. The ethylpropyl group, being a non-aromatic and flexible substituent, would likely influence the steric accessibility of the pyridyl ring for such stacking interactions.

Typical Geometries of π-π Stacking Interactions

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |

| Parallel-displaced | 3.3 - 3.8 | 0 - 10 |

| T-shaped (edge-to-face) | 4.5 - 5.5 | ~90 |

This table presents generally accepted parameters for π-π stacking geometries.

Catalytic Applications of 1 Ethylpropyl 2 Pyridyl Ketone Complexes

Homogeneous Catalysis

Complexes of pyridyl-ketone ligands are effective catalysts in a range of homogeneous reactions, facilitating the synthesis of complex organic molecules under mild conditions.

Carbon-Carbon Bond Forming Reactions (e.g., Heck Reaction)

Palladium(II) complexes featuring the di-2-pyridyl ketone (dpk) ligand have demonstrated notable catalytic activity in the Heck reaction, a cornerstone of carbon-carbon bond formation. This reaction typically involves the coupling of an unsaturated halide with an alkene. In a representative study, four distinct Pd(II) complexes with dpk and its ethanol-adduct were synthesized and evaluated as catalysts for the coupling of iodobenzene (B50100) and methyl acrylate.

All four complexes served as effective catalysts, achieving high yields of the product, trans-methyl cinnamate (B1238496), under gentle reaction conditions. The general reaction is depicted below:

Heck Reaction Catalyzed by a Pd(II)-dpk Complex:

A general scheme for the Heck reaction between iodobenzene and methyl acrylate.

The catalytic efficiency of these complexes highlights the role of the pyridyl-ketone ligand in stabilizing the palladium center and facilitating the catalytic cycle. The study demonstrated that both the simple dpk-ligated complexes and those where the ketone's carbonyl group had undergone an in-situ reaction with ethanol (B145695) to form a hemiketal were active catalysts.

Table 1: Catalytic Performance of Pd(II)-dpk Complexes in the Heck Reaction

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Complex 1 | (dpk)PdCl₂ | High |

| Complex 2 | (dpk)Pd(OAc)₂ | High |

| Complex 3 | (dpk·EtOH)PdCl₂ | High |

| Complex 4 | (dpk·EtOH)Pd(OAc)₂ | High |

Yields correspond to the formation of trans-methyl cinnamate under optimized, gentle conditions.

Asymmetric Catalysis (e.g., Asymmetric Hydrogenation)

While specific studies on asymmetric hydrogenation using 1-Ethylpropyl 2-pyridyl ketone or di-2-pyridyl ketone complexes are limited, the broader class of 2-pyridyl ketones is a key substrate in asymmetric catalysis. The enantioselective hydrogenation of these ketones yields chiral 2-pyridyl-alcohols, which are valuable building blocks in organic synthesis.

Research has shown that rhodium complexes incorporating chiral ligands, such as Binapine, can catalyze the asymmetric hydrogenation of various 2-pyridyl ketones with outstanding enantioselectivities, often achieving up to 99% enantiomeric excess (ee). This process transforms a prochiral ketone into a single enantiomer of the corresponding alcohol, demonstrating the precise chiral induction enabled by the catalyst.

The general transformation is as follows:

Asymmetric Hydrogenation of a 2-Pyridyl Ketone:

General reaction for the rhodium-catalyzed asymmetric hydrogenation of a 2-pyridyl ketone to a chiral alcohol.

This highlights the potential for developing chiral complexes based on the this compound scaffold for applications in asymmetric synthesis. The pyridyl nitrogen is crucial for coordinating to the metal center, and the ketone group is the site of the stereochemically controlled transformation.

Electrocatalytic Processes in Sustainable Energy Conversion

Pyridyl-ketone ligands have been instrumental in the design of bifunctional electrocatalysts for critical reactions in sustainable energy, such as carbon dioxide (CO₂) reduction and water oxidation. These processes are central to artificial photosynthesis, aiming to convert renewable energy into chemical fuels.

Research has focused on copper complexes derived from di-2-pyridyl ketone, which, after in-situ modification, can simultaneously catalyze both CO₂ reduction and water oxidation. nih.gov

Electrocatalytic CO₂ Reduction

Copper complexes based on a deprotonated methoxy-di-pyridin-2-yl-methanol ligand (a derivative of dpk) have been shown to be effective homogeneous electrocatalysts for the reduction of CO₂ to carbon monoxide (CO). nih.gov This transformation is a key step in converting a greenhouse gas into a valuable chemical feedstock. A tetranuclear copper complex, in particular, was found to be highly active for this process. nih.gov The architecture of this complex is believed to enhance the activation of CO₂ molecules at the catalytic sites. nih.govmdpi.com

Electrocatalytic Water Oxidation

The same family of copper complexes also demonstrates significant activity in electrocatalytic water oxidation, the process of generating protons and electrons from water. nih.gov This reaction is the essential anodic half-reaction in water splitting. A binuclear copper complex from this study was particularly efficient for water oxidation, a property attributed to its structure facilitating the necessary proton-coupled electron transfer steps. nih.govmdpi.com

The ability of these dpk-derived complexes to perform both reactions makes them promising candidates for developing systems that couple water oxidation with CO₂ reduction, mimicking natural photosynthesis.

Table 2: Electrocatalytic Performance of Bifunctional Copper Complexes

| Complex | Nuclearity | Water Oxidation TOF (s⁻¹) | CO₂ Reduction TOF (s⁻¹) |

|---|---|---|---|

| Complex 1 | Binuclear | 7.23 | 4.27 |

| Complex 2 | Tetranuclear | 0.31 | 8.9 |

TOF (Turnover Frequency) values indicate the catalytic rate for each process under specified conditions. nih.gov

Influence of Ligand Structural Modifications on Catalytic Performance and Selectivity

The structure of the pyridyl-ketone ligand can be modified to tune the catalytic performance and selectivity of its metal complexes. These modifications can be made either prior to complex formation or in-situ during the reaction.

One significant example is the in-situ nucleophilic addition of an alcohol (like ethanol) to the carbonyl group of the di-2-pyridyl ketone ligand when coordinated to a palladium(II) center. This reaction transforms the neutral ketone ligand into a hemiketal. This structural change alters the coordination environment around the metal. Studies on the Heck reaction have shown that palladium complexes with both the original ketone ligand and the modified hemiketal ligand are highly active catalysts.

Advanced Spectroscopic and Structural Characterization of 1 Ethylpropyl 2 Pyridyl Ketone Compounds and Complexes

X-ray Crystallographic Analysis for Precise Molecular and Supramolecular Structures

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for 1-Ethylpropyl 2-pyridyl ketone is not prominently available, analysis of closely related pyridyl ketone structures provides significant insight. For instance, studies on metal complexes of di(2-pyridyl) ketone (dpk) reveal how the ligand coordinates to metal centers. In a palladium complex, PdCl2(dpk·EtOH), the compound crystallizes in the monoclinic P21/c space group. The pyridyl ketone ligand acts as a bidentate chelating agent, creating a square planar geometry around the palladium atom.

In another example, the crystal structure of 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one has been characterized in various crystalline forms, including anhydrous and hydrated states. google.com Powder X-ray diffraction (PXRD) data for these forms show distinct diffraction peaks, which are used to identify and differentiate the polymorphs. For example, one anhydrous crystal form exhibits characteristic peaks at diffraction angles (2θ) of 16.7°, 12.9°, and 24.9°. google.com Such analyses are critical for understanding the solid-state properties of these materials.

Table 1: Example Crystal Data for a Related Pyridyl Ketone Compound

| Parameter | Value |

|---|---|

| Compound | PdCl2(dpk·EtOH) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.7686(13) |

| b (Å) | 11.9097(15) |

| c (Å) | 12.5960(16) |

| β (°) | 93.342(2) |

| Calculated Density (Mg/m³) | 1.850 |

Data sourced from an analysis of a di(2-pyridyl) ketone complex.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethylpropyl side chain. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.7 ppm). The proton on the carbon adjacent to both the carbonyl and the pyridine ring (the α-proton) would also be downfield due to deshielding effects. The protons of the ethyl groups would appear in the upfield region, showing characteristic splitting patterns (triplets and quartets).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is highly deshielded and would appear significantly downfield (typically δ 190-210 ppm). The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm). Saturation of the imidazole (B134444) ring in related compounds has been shown to produce a downfield shift of the carbene carbon by 23-26 ppm, demonstrating how subtle structural changes are reflected in NMR data. acs.org

While specific spectra for this compound are not detailed in the reviewed literature, data for the related di-2-pyridyl ketone shows the expected aromatic proton signals between δ 7.4 and 8.7 ppm. chemicalbook.com

Table 2: Representative ¹H NMR Chemical Shifts for Di-2-pyridyl Ketone

| Proton | Chemical Shift (δ ppm) |

|---|---|

| A | 8.754 |

| B | 8.088 |

| C | 7.893 |

| D | 7.487 |

Data obtained in CDCl₃. chemicalbook.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Coordination Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent peak in the FT-IR spectrum would be the C=O (carbonyl) stretching vibration, typically found in the range of 1680-1715 cm⁻¹ for ketones. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ethylpropyl group would be observed around 2850-3000 cm⁻¹.

In coordination complexes, FT-IR is valuable for determining how the ligand binds to a metal ion. A shift in the C=O stretching frequency upon complexation can indicate coordination through the carbonyl oxygen. For example, in a crystal of 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, a distinct absorption peak is observed at 1658±1 cm⁻¹. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. In this compound, the expected transitions would include π → π* transitions associated with the aromatic pyridine ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen.

The π → π* transitions are typically high-energy and occur at shorter wavelengths, while the n → π* transitions are lower in energy and appear at longer wavelengths. libretexts.org For ketones, the n → π* transition is often observed as a weak band in the 270-300 nm region. upi.edu The more intense π → π* transitions from the pyridyl ring would be expected at shorter wavelengths. libretexts.orgupi.edu Studying the changes in the UV-Vis spectrum upon addition of a metal ion can provide evidence of complex formation and yield information about the stoichiometry of the complex.

Mass Spectrometry (FAB-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. In Fast Atom Bombardment Mass Spectrometry (FAB-MS), the sample is ionized by bombardment with a high-energy beam of atoms, which is a soft ionization technique often suitable for less volatile or thermally unstable compounds.

The mass spectrum of this compound (C₁₁H₁₅NO, molecular weight: 177.25 g/mol ) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its mass. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the C-C bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this molecule, two main α-cleavage pathways are possible:

Loss of the ethylpropyl radical, leading to the formation of the 2-pyridoyl cation (m/z = 106).

Loss of the 2-pyridyl radical, resulting in the formation of the ethylpropyl-acylium ion (m/z = 100).

Analysis of isomers like 2-Methyl-1-(pyridin-3-yl)propan-1-one (molecular weight 149.19 g/mol ) shows a molecular ion peak at m/z 149, with fragmentation proceeding through predictable pathways. This confirms that α-cleavage is a dominant process in pyridyl ketones. libretexts.org

Table 3: Predicted Major Fragments for this compound in Mass Spectrometry

| Fragment Ion | m/z | Origin |

|---|---|---|

| [C₁₁H₁₅NO]⁺ | 177 | Molecular Ion |

| [C₆H₄NO]⁺ | 106 | α-cleavage (loss of C₅H₁₁) |

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals. youtube.com The technique is analogous to NMR but probes the magnetic properties of electrons instead of atomic nuclei. youtube.com

While this compound is a diamagnetic molecule (no unpaired electrons), EPR spectroscopy would be the ideal method to study any radical species derived from it, for example, through oxidation, reduction, or photolysis. acs.orgacs.org If a radical were formed on the molecule, its EPR spectrum would provide information about the electronic structure and the environment of the unpaired electron. nih.gov For instance, EPR has been used to study copper(II) complexes of di-2-pyridyl ketone derivatives, where the Cu(II) ion is paramagnetic. ijsrset.com These studies can distinguish between monomeric and dimeric complexes in solution based on the features of the EPR spectrum. ijsrset.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. acs.org The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Fingerprint plots derived from the surface provide a quantitative summary of the different types of interactions.

For a molecule like this compound, a Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions, such as:

H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on adjacent molecules. eurjchem.com

C···H/H···C contacts: Often indicative of C-H···π interactions, where a C-H bond points towards the face of an aromatic pyridine ring.

O···H/H···O contacts: Representing hydrogen bonds, which would likely involve the carbonyl oxygen and hydrogens on neighboring molecules.

N···H/H···N contacts: Involving the pyridine nitrogen atom.

In related structures, such as derivatives of dipicolinic acid, Hirshfeld analysis has been used to identify key structure-directing motifs, including pairwise O···H interactions. acs.org For one such structure, H···H contacts made up 37.7% of the total surface interactions. acs.org This type of analysis provides a deep understanding of how molecules assemble in the solid state.

Theoretical and Computational Investigations into 1 Ethylpropyl 2 Pyridyl Ketone Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-Ethylpropyl 2-pyridyl ketone, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can elucidate key aspects of its geometry and electronic properties. scielo.brresearchgate.net

Molecular Geometry and Electronic Properties: DFT calculations can be used to optimize the ground state molecular structure of this compound, providing precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in studies of similar 2-acetylpyridine (B122185) derivatives, the bond angles around the carbonyl carbon (O=C-C) are typically around 119-122°. researchgate.net The electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also readily calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 7.1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this compound is not readily available in the cited literature.)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-C (Ketone-Pyridine) | ~1.50 Å |

| C-N (Pyridine Ring) | ~1.34 Å |

| O=C-C Angle | ~120° |

| C-C-N Angle (Pyridine) | ~123° |

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling is instrumental in exploring the thermodynamics and kinetics of chemical reactions involving this compound. By mapping out potential energy surfaces, reaction mechanisms can be elucidated, and the feasibility of different pathways can be assessed.

Thermodynamic Properties: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound can be calculated. These values determine the spontaneity and position of equilibrium for a given transformation. For example, in the context of hydrogenation reactions of ketones, DFT can be used to establish the hydricity (hydride donor ability) of potential catalysts and substrates, predicting whether a reaction will be exergonic. nih.gov

Kinetic Analysis: Kinetic modeling involves locating the transition states (TS) for elementary reaction steps and calculating the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). A high activation barrier indicates a slow reaction rate. For instance, in the metalation of pyridine (B92270), kinetic and thermodynamic control can lead to different products, a phenomenon that can be rationalized through computational analysis of the respective reaction pathways. acs.org Linear free-energy relationships (LFERs) can also be constructed computationally to correlate reaction rates with thermodynamic properties. nih.gov

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of a molecule and the potential for it to exist in different isomeric forms are critical to its chemical behavior.

Conformational Analysis: this compound possesses conformational flexibility due to rotation around single bonds, particularly the C-C bond connecting the ethylpropyl group to the carbonyl carbon and the C-C bond between the carbonyl group and the pyridine ring. Computational methods can be used to identify the stable conformers and the energy barriers for their interconversion. rsc.org Studies on analogous molecules like 2-formylpyridine have shown that the relative stability of conformers is determined by a balance of steric and electrostatic interactions. rsc.org For this compound, different orientations of the ethylpropyl group relative to the pyridyl ketone moiety would result in distinct conformers with varying energies.

Tautomerism: Pyridyl ketones can potentially exhibit tautomerism. rsc.org Keto-enol tautomerism, involving the migration of a proton from the α-carbon to the carbonyl oxygen, is a possibility. Additionally, for pyridyl compounds, imine-enamine or pyridone-hydroxypyridine tautomerism can be relevant. rsc.orgchemtube3d.com The relative stability of these tautomers is highly dependent on the solvent environment. echemi.com Quantum chemical calculations can predict the equilibrium constants (pKT) between different tautomeric forms in both the gas phase and in solution, often with the inclusion of implicit or explicit solvent models. nih.gov For instance, studies on phenacylpyridines have quantified the equilibrium between ketoimine, enamine, and enol forms in aqueous solution. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Substrate Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic evolution of a system over time.

Dynamic Behavior: MD simulations model the physical movements of atoms and molecules, providing a trajectory of the system's behavior. youtube.com For this compound, MD simulations can be used to study its dynamics in different solvents, revealing information about solvation structures, diffusion, and rotational motions. This is particularly useful for understanding how the solvent environment influences conformational preferences and reaction dynamics.

Ligand-Substrate Interactions: The pyridyl ketone moiety is a known chelating ligand in coordination chemistry. researchgate.net MD simulations can be a powerful tool to study the non-covalent interactions between this compound (as a ligand) and a substrate, such as a metal ion or a biological macromolecule. These simulations can reveal the preferred binding modes, interaction energies, and the dynamic stability of the resulting complex. The insights gained from such simulations are valuable in fields like catalysis and medicinal chemistry.

Quantum Chemical Calculations for Mechanistic Insights and Properties

Beyond DFT, other quantum chemical methods can provide deeper mechanistic insights and more accurate property predictions.

Mechanistic Studies: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can be employed to refine the energies of stationary points on a potential energy surface, offering a more accurate picture of reaction mechanisms. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that can be used in conjunction with quantum chemical calculations to understand charge transfer interactions, hyperconjugation, and the nature of chemical bonds during a reaction. nih.gov

Property Prediction: Quantum chemical calculations are also essential for predicting various molecular properties. For example, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis) of this compound and its potential tautomers, aiding in their experimental identification. nih.gov Other properties, such as dipole moments and polarizabilities, which govern intermolecular interactions, can also be accurately calculated. nih.gov

Table 7.2: Summary of Computational Methods and Their Applications to this compound (This table provides a general overview of the applicability of various computational methods to the target compound.)

| Computational Method | Application | Information Gained |

| DFT (e.g., B3LYP) | Electronic Structure | Optimized geometry, HOMO-LUMO gap, reactivity descriptors. scielo.bracs.org |

| DFT with TS Search | Reaction Pathways | Thermodynamic and kinetic parameters (ΔG, ΔG‡). nih.govacs.org |

| Ab initio (MP2, CCSD) | High-Accuracy Energy | Refined reaction barriers and tautomer energies. nih.gov |

| TD-DFT | Electronic Spectra | Prediction of UV-Vis absorption wavelengths. nih.gov |

| Molecular Dynamics (MD) | Dynamic Simulation | Solvation structure, conformational dynamics, binding interactions. youtube.com |

| NBO Analysis | Bonding Analysis | Charge distribution, donor-acceptor interactions. nih.gov |

Future Research Directions and Emerging Trends for 1 Ethylpropyl 2 Pyridyl Ketone

Development of Novel and Efficient Synthetic Routes

The future synthesis of 1-Ethylpropyl 2-pyridyl ketone will likely focus on developing more efficient, sustainable, and scalable methods. Current synthetic approaches for pyridyl ketones often rely on classical organic reactions, but future research could explore novel catalytic methodologies.

Key Research Objectives:

Catalytic C-C Bond Formation: Investigating transition-metal catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, to construct the carbon skeleton of the molecule. This could involve the coupling of a 2-pyridyl organometallic reagent with a suitable acyl halide or related derivative.

Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, reduce waste generation, and employ catalytic rather than stoichiometric reagents will be a significant focus. This could include flow chemistry processes for safer and more efficient production.

Hypothetical Comparison of Synthetic Routes:

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

| Grignard Reaction | 2-Bromopyridine, Magnesium, 2-Ethyl-butyryl chloride | Readily available starting materials | Stoichiometric use of magnesium, potential for side reactions |

| Suzuki Coupling | 2-Pyridylboronic acid, 2-Ethyl-butyryl chloride, Palladium catalyst | High functional group tolerance, mild reaction conditions | Cost of palladium catalyst, optimization of reaction conditions |

| C-H Activation | 2-Substituted pyridine (B92270), 2-Ethylbutanal, Transition metal catalyst | Atom economy, direct functionalization | Selectivity, harsh reaction conditions may be required |

Exploration of Undiscovered Reactivity Modes and Synthetic Utility

The unique electronic and steric properties of this compound open the door to exploring novel reactivity patterns. The interplay between the electron-withdrawing pyridyl group and the sterically bulky 1-ethylpropyl substituent could lead to unique chemical transformations.

Areas for Future Investigation:

Asymmetric Reductions: The development of stereoselective methods for the reduction of the ketone functionality to produce chiral alcohols. These chiral building blocks could be valuable in the synthesis of pharmaceuticals and other fine chemicals.

Novel Rearrangement Reactions: Investigating the potential for skeletal rearrangements under acidic, basic, or photochemical conditions, potentially leading to the formation of novel heterocyclic compounds.

Functionalization of the Pyridyl Ring: Exploring selective C-H activation or functionalization of the pyridine ring to introduce additional functionalities, thereby creating a library of derivatives with diverse properties.

Expansion of Coordination Chemistry to Diverse Metal Centers and Novel Architectures

The nitrogen atom of the pyridyl group and the oxygen atom of the ketone functionality make this compound a versatile ligand for coordination chemistry. Future research will likely involve the synthesis and characterization of a wide range of metal complexes. The steric bulk of the 1-ethylpropyl group is expected to play a crucial role in determining the coordination geometry and nuclearity of the resulting complexes.

Potential Research Directions:

Coordination to a Wide Range of Metals: Synthesizing and structurally characterizing complexes with various transition metals (e.g., copper, palladium, platinum, rhodium), lanthanides, and main group elements.

Formation of Novel Supramolecular Architectures: The steric hindrance from the 1-ethylpropyl group could direct the self-assembly of metal ions and the ligand into unique and predictable supramolecular structures, such as molecular cages or coordination polymers.

Investigation of Ligand-Centered Reactivity: Studying how the coordination to a metal center alters the reactivity of the this compound ligand itself, potentially enabling new catalytic transformations.

Hypothetical Coordination Complexes and Their Potential Geometries:

| Metal Ion | Potential Coordination Mode | Hypothesized Geometry | Potential Application Area |

| Copper(II) | Bidentate (N,O-chelation) | Distorted square planar | Catalysis, magnetic materials |

| Palladium(II) | Monodentate (N-coordination) | Square planar | Cross-coupling catalysis |

| Rhodium(I) | Bidentate (N,O-chelation) | Square planar | Hydroformylation catalysis |

| Lanthanide(III) | Bidentate (N,O-chelation) | High coordination numbers (e.g., 8 or 9) | Luminescent materials, bio-imaging |

Rational Design of Next-Generation Catalysts with Tailored Selectivity and Activity

Metal complexes of pyridyl ketone ligands have shown promise in various catalytic applications. The specific steric and electronic properties of this compound could be harnessed to develop highly selective and active catalysts.

Future Catalytic Applications to be Explored:

Asymmetric Catalysis: Chiral metal complexes incorporating this compound or its derivatives could be designed for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and C-C bond-forming reactions. The bulky 1-ethylpropyl group could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.

Polymerization Catalysis: Late-transition metal complexes of this compound could be investigated as catalysts for olefin polymerization. The steric and electronic properties of the ligand could be tuned to control the molecular weight, branching, and tacticity of the resulting polymers.

Small Molecule Activation: The development of catalysts capable of activating small molecules like carbon dioxide, nitrogen, or methane (B114726) is a major goal of modern chemistry. The unique electronic environment provided by the this compound ligand could facilitate these challenging transformations.

Integration into Advanced Functional Materials

The incorporation of this compound, either as a standalone molecule or as a ligand in a metal-organic framework (MOF) or other material, could lead to the development of advanced functional materials with novel properties.

Emerging Trends in Materials Science:

Luminescent Materials: Lanthanide complexes of this compound could exhibit strong luminescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. The ligand would act as an "antenna" to absorb light and transfer the energy to the lanthanide ion.

Molecular Switches: The molecule could be designed to undergo a reversible change in its structure or properties in response to an external stimulus, such as light, heat, or a chemical analyte. This could be achieved by incorporating photochromic or electrochromic moieties.

Porous Materials: As a building block in MOFs or coordination polymers, the steric bulk of the 1-ethylpropyl group could be used to control the pore size and functionality of the resulting materials, which could have applications in gas storage, separation, and catalysis.

Q & A

Basic: What are the optimal synthetic routes for 1-Ethylpropyl 2-pyridyl ketone, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of pyridyl ketones like this compound typically involves multi-step reactions. A plausible route includes:

Addition Reaction : Reacting 2-pyridyl precursors (e.g., 2-acetylpyridine ) with ethylpropyl Grignard reagents under anhydrous conditions.

Oxidation/Reduction : Intermediate ketones may require controlled oxidation (e.g., using KMnO₄) or reduction (e.g., NaBH₄) to stabilize the target compound.

Purification : Column chromatography or recrystallization optimizes purity. Industrial-scale methods emphasize automated reactors and temperature control to enhance yield (>80%) .

Key factors affecting yield include solvent polarity (e.g., THF vs. DCM), reaction time (12-24 hrs), and stoichiometric ratios (1:1.2 substrate:reagent).

Advanced: How can computational methods predict feasible pathways for synthesizing this compound?

Answer:

Retrosynthetic analysis using AI models (e.g., Template_relevance Pistachio or Reaxys) can identify viable routes. For example:

- Precursor Scoring : Prioritizes ethylpropyl halides and 2-pyridyl carbonyl precursors based on bond dissociation energies.

- Feasibility Metrics : Plausibility thresholds (>0.01) filter out low-probability pathways. Computational tools also predict steric hindrance at the ethylpropyl group, which may necessitate bulky base additives (e.g., LDA) for efficient coupling .

Validated routes are cross-checked against databases like PubChem to ensure reproducibility.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR identifies pyridyl protons (δ 8.5–7.5 ppm) and ethylpropyl methyl/methylene groups (δ 1.2–1.8 ppm). C NMR confirms the ketone carbonyl (δ ~200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅NO).

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Contradictions often arise from:

- Variable Assay Conditions : Differences in cell lines (e.g., fungal vs. bacterial models) or incubation times. Standardize protocols using CLSI guidelines.

- Structural Analogues : Minor substituent changes (e.g., ethyl vs. methyl groups) alter bioavailability. Use QSAR models to correlate substituent effects with activity trends .

- Statistical Validation : Apply ANOVA or t-tests to compare IC₅₀ values across studies, ensuring p < 0.05 significance .

Basic: How does the ethylpropyl group’s steric bulk influence this compound’s reactivity?

Answer:

The ethylpropyl chain introduces steric hindrance, slowing nucleophilic attacks at the ketone. For example:

- Substitution Reactions : Bulky electrophiles (e.g., tert-butyl halides) require polar aprotic solvents (DMF) to enhance reactivity.

- Reduction : NaBH₄ selectively reduces the ketone to alcohol, while LiAlH₄ may over-reduce the pyridyl ring unless moderated by temperature (<0°C) .

Advanced: What in silico approaches predict the metabolic stability of this compound?

Answer:

- ADMET Modeling : Tools like SwissADME predict cytochrome P450 interactions, highlighting susceptibility to oxidation at the ethylpropyl chain.

- Docking Studies : Molecular docking (AutoDock Vina) assesses binding affinity to hepatic enzymes (e.g., CYP3A4), identifying metabolic hotspots .

- Meta-Site Analysis : Maps vulnerable regions (e.g., α-carbon to ketone) for phase I/II metabolism, guiding structural optimization .

Basic: What purification protocols ensure reproducibility for this compound?

Answer:

- Solvent Selection : Use low-boiling solvents (e.g., ethyl acetate) for recrystallization to minimize residue.

- Chromatography : Silica gel columns with hexane:ethyl acetate (4:1) gradients separate ketones from byproducts. Monitor purity via TLC (Rf ~0.5).

- Storage : Store under inert gas (N₂) at -20°C to prevent ketone oxidation .

Advanced: How do ethylpropyl chain modifications affect antifungal efficacy?

Answer:

- Chain Length : Longer chains (e.g., pentyl) enhance lipophilicity, improving membrane penetration in fungal cells.

- Branching : Branched chains (e.g., isopropyl) reduce metabolic degradation, prolonging activity.

- SAR Studies : Compare MIC values against Candida spp. to derive optimal chain length (C3–C5) and branching patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.